Subtype Selectivity Profile: Apamin Exhibits Differential Potency Across SK1, SK2, and SK3 Channels
Apamin displays a rank-order selectivity of SK2 > SK3 > SK1 when assessed in mammalian expression systems. In HEK 293 cells stably expressing human SK1, apamin blocks current with an IC₅₀ of 3.3 nM, whereas the same assay yields an IC₅₀ of 83 pM for rat SK2—an approximately 40-fold difference in potency [1]. This contrasts with the scorpion toxin scyllatoxin, which exhibits an even steeper subtype discrimination: IC₅₀ values of 80 nM for hSK1 versus 257–287 pM for rSK2, representing a >300-fold separation [2]. Unlike tamapin—which achieves near-absolute SK2 selectivity (IC₅₀ 24 pM for SK2, with ∼1750-fold selectivity over SK1 and ∼70-fold over SK3)—apamin retains measurable activity against all three subtypes, making it the preferred tool for pan-SK channel blockade when experimental goals require inhibition of the entire SK channel family rather than subtype-specific interrogation [3].
| Evidence Dimension | SK Channel Subtype Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | hSK1: 3.3 nM; rSK2: 83 pM |
| Comparator Or Baseline | Scyllatoxin: hSK1 IC₅₀ = 80 nM, rSK2 IC₅₀ = 257–287 pM; Tamapin: SK2 IC₅₀ = 24 pM (SK2/SK1 selectivity ~1750-fold) |
| Quantified Difference | Apamin SK2/SK1 potency ratio: ~40-fold; Scyllatoxin SK2/SK1 potency ratio: >300-fold; Tamapin SK2/SK1 selectivity: ~1750-fold |
| Conditions | Whole-cell patch clamp recordings in HEK 293 cells stably expressing hSK1 or rSK2; room temperature; physiological [Ca²⁺] |
Why This Matters
Apamin's intermediate subtype selectivity profile enables broad SK channel family inhibition, whereas scyllatoxin and tamapin are biased toward SK2-sparing or SK2-exclusive blockade, dictating which tool is appropriate based on the research question and the SK subtype expression pattern in the tissue of interest.
- [1] Strobaek D, et al. Pharmacological characterization of small-conductance Ca²⁺-activated K⁺ channels stably expressed in HEK 293 cells. Br J Pharmacol. 2000;129(5):991-999. doi:10.1038/sj.bjp.0703120 View Source
- [2] Strobaek D, et al. Pharmacological characterization of small-conductance Ca²⁺-activated K⁺ channels stably expressed in HEK 293 cells. Br J Pharmacol. 2000;129(5):991-999. Table/data for scyllatoxin comparison. View Source
- [3] Pedarzani P, et al. Tamapin, a venom peptide from the Indian red scorpion (Mesobuthus tamulus) that targets small conductance Ca²⁺-activated K⁺ channels and afterhyperpolarization currents in central neurons. J Biol Chem. 2002;277(48):46101-46109. View Source
